molecular formula C5H4ClN5 B3248096 4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile CAS No. 18340-56-2

4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile

Cat. No.: B3248096
CAS No.: 18340-56-2
M. Wt: 169.57 g/mol
InChI Key: SSBDGGIFOJKRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile (CAS 18340-56-2) is a pyrimidine derivative of high interest in medicinal and agricultural chemistry . Its structure is characterized by a carbonitrile group at position 5, chloro and amino substituents at positions 2, 4, and 6, making it a versatile synthetic intermediate . The electron-withdrawing carbonitrile group and the nucleophilic amino and chloro substituents enable diverse functionalization pathways, allowing researchers to synthesize a wide array of complex molecules . This compound serves as a crucial precursor in the development of kinase inhibitors, antiviral agents such as nucleoside analogues for HIV and hepatitis C, and anticancer drugs where some derivatives have demonstrated potent activity with IC50 values as low as 0.126 µM against certain cell lines . Its reactivity facilitates its use as a key scaffold for enzyme inhibitors, including dihydrofolate reductase (DHFR) inhibitors, and it has shown promise in the synthesis of compounds with anti-tubercular activity against Mycobacterium tuberculosis . Beyond medicinal applications, this pyrimidine derivative is explored in agrochemicals for developing herbicides and fungicides, as well as in material science for the synthesis of organic semiconductors used in devices like OLEDs . The chlorine atom at the 2-position is highly reactive toward nucleophiles, enabling straightforward amination and alkoxylation reactions . The amino groups at positions 4 and 6 can undergo alkylation and acylation, while the nitrile group can participate in hydrolysis or cyclization reactions to form fused heterocyclic systems . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

IUPAC Name

4,6-diamino-2-chloropyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-5-10-3(8)2(1-7)4(9)11-5/h(H4,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBDGGIFOJKRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological potential.

Pyrimidine derivatives, particularly those with a 5-carbonitrile substituent, have been extensively studied for their pharmacological properties. The compound this compound is noted for its potential applications in treating various diseases due to its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects .

2.1 Anticancer Activity

Research has demonstrated that derivatives of pyrimidine-5-carbonitrile exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold were tested against multiple cancer cell lines. A notable study reported that certain derivatives showed IC50 values as low as 0.126 µM against HeLa cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
4aHeLa0.126
5SMMC-77210.071
6K5620.164

2.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies indicate that this compound exhibits activity against various bacterial strains and fungi. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions enhance antimicrobial potency .

Table 2: Antimicrobial Activity Overview

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL

2.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies that demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. One study reported an IC50 value of 0.04 µmol for COX-2 inhibition, comparable to standard anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

CompoundCOX-2 Inhibition IC50 (µmol)Reference
Compound C0.04
Compound D0.04

3. Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound in various biological assays:

  • Anticancer Evaluation : A comprehensive study evaluated the cytotoxic effects of several pyrimidine derivatives on cancer cell lines such as MCF-7 and HepG2, revealing that certain modifications significantly enhanced anticancer activity .
  • Antimicrobial Testing : In a systematic screening of antimicrobial activity, compounds derived from pyrimidine-5-carbonitrile were tested against a panel of pathogens, showing promising results against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Mechanisms : Research into the mechanism of action revealed that pyrimidine derivatives could suppress the expression of pro-inflammatory markers such as iNOS and COX-2 in cell models, indicating their potential use in treating inflammatory diseases .

4. Conclusion

The biological activity of this compound underscores its significance as a versatile pharmacophore in medicinal chemistry. Its promising anticancer, antimicrobial, and anti-inflammatory properties warrant further exploration through clinical trials and detailed SAR studies to optimize its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of antiviral nucleoside analogues. These analogues are significant in the development of drugs targeting viral infections such as HIV and hepatitis C. The compound's structural characteristics allow it to interact with viral enzymes, inhibiting their activity and thus impeding viral replication .

Enzyme Inhibitors
Research indicates that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, modifications to the pyrimidine core have led to the development of potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Case Study: Inhibition Studies
A study focused on synthesizing derivatives based on the 4,6-diamino-pyrimidine core demonstrated promising results against Mycobacterium tuberculosis (Mtb). Compounds with specific substituents exhibited low minimum inhibitory concentrations (MIC), indicating their potential as anti-tubercular agents .

Agricultural Applications

Herbicides
The compound has been explored for its potential use in developing herbicides. Its ability to inhibit certain biochemical pathways in plants makes it a candidate for creating selective herbicides that target specific weeds without harming crops .

Fungicides
Additionally, derivatives of this compound have shown antifungal properties. These compounds can disrupt fungal cell wall synthesis or interfere with nucleic acid metabolism, making them valuable in agricultural pest management .

Material Science

Organic Semiconductors
In material science, this compound is utilized in the synthesis of organic semiconductors. Its electronic properties enable it to be incorporated into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to modify its structure allows for tuning the electronic properties necessary for these applications .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Compounds/Derivatives
Medicinal ChemistryAntiviral agents; anticancer drugsNucleoside analogues; DHFR inhibitors
AgricultureHerbicides; fungicidesSelective herbicides; antifungal agents
Material ScienceOrganic semiconductors; OLEDsElectronic devices based on modified pyrimidines

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 2 is highly reactive toward nucleophiles, enabling functionalization through substitution reactions.

  • Amination with Aliphatic/Aromatic Amines :
    Reacting 4,6-diamino-2-chloro-pyrimidine-5-carbonitrile with amines (e.g., (1R)-1,2,3,4-tetrahydronaphthalen-1-amine) in DMF at 120°C using K₂CO₃ as a base yields substituted pyrimidines.
    Example :

    0.25 g (1.61 mmol) of this compound reacts with 0.31 g (2.10 mmol) of (1R)-1,2,3,4-tetrahydronaphthalen-1-amine in DMF/K₂CO₃ to afford a 48% yield of the product after purification .

  • Alkoxylation :
    Substitution with alcohols (e.g., methanol, ethanol) under basic conditions (e.g., NaOH or K₂CO₃ ) produces 6-alkoxy derivatives. For instance, refluxing with methanol and K₂CO₃ at 60–90°C replaces the chloro group with a methoxy group .

Functionalization of Amino Groups

The amino groups at positions 4 and 6 participate in alkylation and acylation reactions.

  • Alkylation :
    Treatment with alkyl halides (e.g., benzyl bromide, 4-nitrobenzyl bromide) in DMF or acetone using K₂CO₃ at room temperature yields N-alkylated derivatives .
    Typical Conditions :

    • Reagent: 1.2–2.0 equivalents of alkyl halide

    • Solvent: DMF or acetone

    • Base: K₂CO₃ (1–4 equivalents)

    • Reaction Time: 12–24 hours .

  • Acylation :
    Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or DCM introduces acyl groups at the amino positions.

Reactivity of the Nitrile Group

The nitrile group at position 5 can undergo hydrolysis or cyclization.

  • Hydrolysis to Carboxylic Acid :
    Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. For example, heating with concentrated HCl or H₂SO₄ yields 4,6-diamino-2-chloro-pyrimidine-5-carboxylic acid.

  • Cyclization Reactions :
    Under microwave irradiation or reflux with reagents like thiourea or guanidine , the nitrile group participates in forming fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

Ring Expansion and Cyclocondensation

The compound serves as a precursor for synthesizing larger heterocyclic systems.

  • Formation of Pyrimido[4,5-d]pyrimidines :
    Heating with formamide or phenyl isocyanate at 110–140°C leads to ring expansion via Schiff base intermediates .
    Example Reaction :

    Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate reacts with formamide to form pyrimido[4,5-d]pyrimidines via intermediate Schiff bases .

Table 1: Substitution Reactions at the Chloro Position

ReagentConditionsProductYieldSource
(1R)-1,2,3,4-THN-1-amineDMF, K₂CO₃, 120°C, 4h2-Amino-substituted pyrimidine48%
MethanolK₂CO₃, reflux, 60–90°C2-Methoxy derivative75–90%
4-Fluorobenzyl chlorideDMF, K₂CO₃, RT, 12hN-Benzyl derivative72%

Table 2: Functionalization of Amino Groups

Reaction TypeReagentConditionsYieldSource
AlkylationBenzyl bromideDMF, K₂CO₃, RT, 12h85%
AcylationAcetic anhydridePyridine, reflux, 3h65%

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SNAr mechanism due to electron-withdrawing effects of the nitrile and amino groups, activating the chloro position.

  • Cyclization : The nitrile group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons) to form fused rings .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their differences are summarized below:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Properties (Melting Point, Spectral Data)
4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile Cl (2), NH2 (4,6), CN (5) Not explicitly listed C5H3ClN6 Likely high polarity due to NH2 groups; IR: CN stretch ~2212 cm⁻¹ (similar to analogs)
2,4-Diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile (4i) Cl (6-phenyl), NH2 (2,4), CN (5) Not listed C11H8ClN5 mp 229–231°C; IR: NH2 bands 3485–3180 cm⁻¹, CN 2212 cm⁻¹
4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile Cl (4,6), Ph (2), CN (5) 35258-58-3 C11H5Cl2N3 Higher lipophilicity due to phenyl and Cl groups; no NH2 groups
2,4-Dichloropyrimidine-5-carbonitrile Cl (2,4), CN (5) 3177-24-0 C5HCl2N3 Similarity score 0.67 to target compound; reactive Cl sites for substitution
4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4j) Br (6-phenyl), NH2 (4), Ph (2), CN (5) Not listed C17H11BrN4 mp 235–238°C; MS: m/z 351/353 (M⁺)

Physicochemical Properties

  • Melting Points: Diamino derivatives (e.g., 4i: mp 229–231°C) generally have higher melting points than chloro-dominated analogs (e.g., 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile), likely due to hydrogen bonding from NH2 groups .
  • Solubility: The target compound’s diamino groups improve aqueous solubility compared to dichloro or phenyl-substituted analogs, which are more lipophilic .

Spectral and Analytical Data

  • IR Spectroscopy: NH2 stretches (3300–3500 cm⁻¹) and CN stretches (~2212 cm⁻¹) are consistent across diamino-carbonitrile analogs .
  • Mass Spectrometry: Fragmentation patterns for brominated analogs (e.g., 4j: m/z 351/353) confirm halogen presence, while diamino derivatives (e.g., 4i: m/z 245) show loss of substituents like NH2 or Cl .

Research Implications

  • Medicinal Chemistry: Diamino derivatives are preferred for kinase inhibitor scaffolds due to hydrogen-bonding capabilities, whereas dichloro analogs serve as intermediates for further functionalization .
  • Material Science : Phenyl- and halogen-substituted pyrimidines (e.g., 4j) are explored in organic electronics for their charge-transfer properties .

Q & A

Q. What are the optimal synthetic routes for 4,6-diamino-2-chloro-pyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via multi-component reactions under thermal aqueous conditions. Key variables include:

  • Temperature : Elevated temperatures (80–100°C) enhance cyclization but may degrade thermally sensitive substituents .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while aqueous conditions favor green synthesis .
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) on pyrimidine rings increase reaction rates but may reduce yield due to steric hindrance .
    For purity, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers address challenges in characterizing amino and cyano groups in this compound using spectroscopic techniques?

Methodological Answer:

  • IR Spectroscopy : Amino groups (-NH₂) show broad stretches at 3320–3478 cm⁻¹, while the cyano (-CN) group appears as a sharp peak near 2212 cm⁻¹ .
  • NMR : Use DMSO-d₆ to resolve exchangeable NH₂ protons (δ 6.8–8.4 ppm). For ¹³C NMR, the cyano carbon resonates at δ 111–118 ppm .
  • Mass Spectrometry : Base peaks often correspond to fragmentation of the cyano group (e.g., m/z 104, 77 for aryl fragments) .

Q. What strategies ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano group .
  • Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents unless necessary .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the chloro and amino groups .

Advanced Research Questions

Q. How can computational modeling predict substituent effects on the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electron density at the C-2 chloro position. Higher electrophilicity correlates with faster substitution .
  • Hammett Plots : Quantify substituent effects (σ values) on reaction rates. Electron-withdrawing groups (e.g., -Cl, -Br) enhance leaving-group departure .
  • MD Simulations : Model solvent interactions to predict solvolysis pathways in protic vs. aprotic media .

Q. How should researchers resolve contradictions in reported spectral data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR (e.g., DMSO-d₆ vs. CDCl₃) and IR (KBr vs. ATR) data to identify solvent- or technique-dependent shifts .
  • Isotopic Labeling : Use ¹⁵N-labeled amino groups to distinguish overlapping NH₂ signals in crowded spectra .
  • Replicate Synthesis : Reproduce disputed results under identical conditions to isolate experimental variables (e.g., impurity profiles) .

Q. What mechanistic insights guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Introduce hydrophobic substituents (e.g., 4-chlorophenyl) at C-6 to improve membrane permeability .
  • Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Metabolic Stability : Replace the chloro group with bioisosteres (e.g., trifluoromethyl) to reduce hepatic clearance .

Q. What methodologies quantify degradation products under accelerated stability testing conditions?

Methodological Answer:

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cyano → carboxamide conversion) using C18 columns and 0.1% formic acid mobile phase .
  • TGA/DSC : Identify thermal decomposition thresholds (e.g., >200°C for cyano group breakdown) .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions to map degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile
Reactant of Route 2
4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile

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